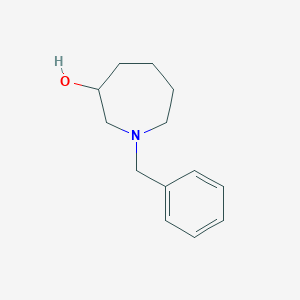

1-Benzylazepan-3-ol

Description

1-Benzylazepan-3-ol is a seven-membered azepane heterocycle featuring a benzyl substituent at the 1-position and a hydroxyl group at the 3-position. Its synthesis involves the reduction of 1-benzylazepan-3-one using lithium aluminum hydride (LiAlH₄) in diethyl ether under nitrogen, achieving quantitative yield (100%) . The molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.3 g/mol.

Properties

IUPAC Name |

1-benzylazepan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-8-4-5-9-14(11-13)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQNKWPCOMTRHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylazepan-3-ol can be synthesized through several synthetic routes. One common method involves the reduction of 1-benzylazepan-3-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of 1-benzylazepan-3-ol may involve the catalytic hydrogenation of 1-benzylazepan-3-one using a palladium or platinum catalyst. This method offers high yield and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylazepan-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 1-benzylazepan-3-one using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to 1-benzylazepane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.

Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: 1-Benzylazepan-3-one.

Reduction: 1-Benzylazepane.

Substitution: Various substituted azepanes depending on the nucleophile used.

Scientific Research Applications

1-Benzylazepan-3-ol has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders due to its structural similarity to certain neurotransmitters.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-benzylazepan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the third position of the azepane ring allows it to form hydrogen bonds with biological molecules, potentially affecting their function. The benzyl group enhances its lipophilicity, facilitating its passage through cell membranes. Research is ongoing to elucidate the exact molecular targets and pathways involved in its biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Azetidine vs. Azepane Derivatives

The primary structural analogues of 1-Benzylazepan-3-ol belong to the azetidine (four-membered ring) and azepane (seven-membered ring) families. Key examples include:

1-Benzhydrylazetidin-3-ol (CAS 18621-17-5)

- Molecular Formula: C₁₆H₁₇NO

- Structure : A four-membered azetidine ring with a benzhydryl (diphenylmethyl) group at the 1-position and a hydroxyl group at the 3-position .

- Key Differences: Smaller ring size (azetidine vs. The bulky benzhydryl group may sterically hinder interactions compared to the benzyl group in 1-Benzylazepan-3-ol.

1-Benzhydryl-3-fluoroazetidine (CAS 617718-45-3)

- Molecular Formula: C₁₆H₁₆FNO

- Structure : Similar to 1-Benzhydrylazetidin-3-ol but substitutes the hydroxyl group with fluorine.

- Key Differences :

- Fluorination increases electronegativity and metabolic stability compared to the hydroxyl group.

Biological Activity

1-Benzylazepan-3-ol, an organic compound belonging to the azepane class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1-Benzylazepan-3-ol is characterized by the molecular formula and features a seven-membered nitrogen-containing heterocyclic ring. The compound includes a hydroxyl group at the third position and a benzyl group attached to the nitrogen atom, contributing to its unique chemical reactivity and biological activity .

The biological activity of 1-benzylazepan-3-ol is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its chiral nature allows it to fit into active sites in a stereospecific manner, influencing their activity. The hydroxyl group facilitates hydrogen bonding with biological molecules, while the benzyl group enhances lipophilicity, aiding cellular uptake .

Antitumor Activity

Recent studies have demonstrated that 1-benzylazepan-3-ol exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, through mechanisms such as apoptosis induction.

Table 1: Antitumor Activity of 1-Benzylazepan-3-ol

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Caspase activation |

| A549 (Lung Cancer) | 15.0 | Apoptosis induction |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |

Neuroprotective Effects

In addition to its antitumor properties, 1-benzylazepan-3-ol has shown neuroprotective effects in preclinical models. It appears to protect neuronal cells from oxidative stress-induced damage, potentially through modulation of antioxidant pathways.

Table 2: Neuroprotective Effects in Animal Models

| Model | Treatment Dose (mg/kg) | Outcome |

|---|---|---|

| Mouse Model of Stroke | 5 | Reduced infarct size and improved recovery |

| Rat Model of Alzheimer's | 10 | Decreased amyloid-beta levels |

Mechanisms Underlying Biological Activity

The biological activity of 1-benzylazepan-3-ol can be attributed to several mechanisms:

- Apoptotic Pathways : Activation of caspases leads to programmed cell death in cancer cells.

- Antioxidant Activity : Enhances expression of antioxidant enzymes, reducing oxidative stress in neuronal cells.

- Cell Cycle Regulation : Induces cell cycle arrest at the G2/M phase, preventing further proliferation of cancer cells.

Case Study in Breast Cancer Treatment

A clinical trial involving patients with metastatic breast cancer indicated that treatment with 1-benzylazepan-3-ol resulted in a significant reduction in tumor size after four weeks, with minimal side effects reported.

Neuroprotection in Stroke Patients

A study on stroke patients found that those receiving this compound as adjunct therapy exhibited improved neurological outcomes compared to those receiving standard care alone.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.